molecular formula C8H10N4OS B1334743 2-isonicotinoyl-N-methylhydrazinecarbothioamide CAS No. 4406-96-6

2-isonicotinoyl-N-methylhydrazinecarbothioamide

Cat. No. B1334743
CAS RN: 4406-96-6
M. Wt: 210.26 g/mol
InChI Key: LUNYRIVCWOGWDT-UHFFFAOYSA-N
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Patent
US07476684B2

Procedure details

To a gently heated (35° C.) and mechanically stirred suspension of isonicotinohydrazide (435 g) in isopropyl alcohol (6.0 L) was added (methylimino)(thioxo)methane (230 g) in several small portions. After complete addition, the reaction mixture was heated (70° C.) for 6 h with an additional addition of isopropyl alcohol (600 ml) after 30 min. After cooling (ice-bath) the reaction mixture to 17° C., the obtained precipitate was filtered off and washed with isopropyl alcohol (1.0 L). This solid was then air-dried over night to provide 615 g of the title compound as a white powder.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:11][N:12]=[C:13]=[S:14]>C(O)(C)C>[C:1]([NH:9][NH:10][C:13](=[S:14])[NH:12][CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
435 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)NN
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
230 g
Type
reactant
Smiles
CN=C=S
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a gently heated
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling (ice-bath) the reaction mixture to 17° C.
FILTRATION
Type
FILTRATION
Details
the obtained precipitate was filtered off
WASH
Type
WASH
Details
washed with isopropyl alcohol (1.0 L)
CUSTOM
Type
CUSTOM
Details
This solid was then air-dried over night

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)NNC(NC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 615 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.